molecular formula C13H10F2O2 B13582697 2,2-Difluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-one

2,2-Difluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-one

Katalognummer: B13582697
Molekulargewicht: 236.21 g/mol
InChI-Schlüssel: ADZJHHXPGMGYJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C13H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-one typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the reaction of 4-methoxynaphthalene with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Difluoro-1-(4-methoxynaphthalen-1-yl)ethan-1-one is unique due to its specific combination of fluorine atoms and a methoxy group attached to a naphthalene ring

Eigenschaften

Molekularformel

C13H10F2O2

Molekulargewicht

236.21 g/mol

IUPAC-Name

2,2-difluoro-1-(4-methoxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H10F2O2/c1-17-11-7-6-10(12(16)13(14)15)8-4-2-3-5-9(8)11/h2-7,13H,1H3

InChI-Schlüssel

ADZJHHXPGMGYJY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.